Cas no 1367959-32-7 (1-(5-(Trifluoromethyl)thiophen-2-yl)ethan-1-one)

1367959-32-7 structure
상품 이름:1-(5-(Trifluoromethyl)thiophen-2-yl)ethan-1-one
CAS 번호:1367959-32-7
MF:C7H5F3OS
메가와트:194.174211263657
CID:4593880
1-(5-(Trifluoromethyl)thiophen-2-yl)ethan-1-one 화학적 및 물리적 성질
이름 및 식별자
-
- 1-(5-(Trifluoromethyl)thiophen-2-yl)ethan-1-one
- 1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-one
- 1-[5-(trifluoromethyl)thiophen-2-yl]ethanone
-
- 인치: 1S/C7H5F3OS/c1-4(11)5-2-3-6(12-5)7(8,9)10/h2-3H,1H3
- InChIKey: XJBFXBLFFYCAMG-UHFFFAOYSA-N
- 미소: S1C(C(C)=O)=CC=C1C(F)(F)F
계산된 속성
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 5
- 중원자 수량: 12
- 회전 가능한 화학 키 수량: 1
- 복잡도: 190
- 소수점 매개변수 계산 참조값(XlogP): 2.5
- 토폴로지 분자 극성 표면적: 45.3
1-(5-(Trifluoromethyl)thiophen-2-yl)ethan-1-one 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-391804-10.0g |
1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-one |
1367959-32-7 | 95.0% | 10.0g |
$4176.0 | 2025-03-16 | |
Chemenu | CM417109-500mg |
1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-one |
1367959-32-7 | 95%+ | 500mg |
$892 | 2023-01-19 | |
Enamine | EN300-391804-0.5g |
1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-one |
1367959-32-7 | 95.0% | 0.5g |
$758.0 | 2025-03-16 | |
1PlusChem | 1P01BJ2A-1g |
1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-one |
1367959-32-7 | 95% | 1g |
$1114.00 | 2025-03-19 | |
1PlusChem | 1P01BJ2A-5g |
1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-one |
1367959-32-7 | 95% | 5g |
$3164.00 | 2025-03-19 | |
1PlusChem | 1P01BJ2A-2.5g |
1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-one |
1367959-32-7 | 95% | 2.5g |
$2150.00 | 2025-03-19 | |
1PlusChem | 1P01BJ2A-500mg |
1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-one |
1367959-32-7 | 95% | 500mg |
$878.00 | 2025-03-19 | |
A2B Chem LLC | AW16738-100mg |
1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-one |
1367959-32-7 | 95% | 100mg |
$390.00 | 2024-04-20 | |
A2B Chem LLC | AW16738-50mg |
1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-one |
1367959-32-7 | 95% | 50mg |
$273.00 | 2024-04-20 | |
Aaron | AR01BJAM-50mg |
1-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-one |
1367959-32-7 | 95% | 50mg |
$336.00 | 2025-02-09 |
1-(5-(Trifluoromethyl)thiophen-2-yl)ethan-1-one 관련 문헌
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
-
4. Back matter
-
5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
1367959-32-7 (1-(5-(Trifluoromethyl)thiophen-2-yl)ethan-1-one) 관련 제품
- 2034502-13-9(2-ethoxy-1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}ethan-1-one)
- 2137633-86-2(N-ethyl-2-hydroxy-3-methylbutane-1-sulfonamide)
- 50530-12-6(10-Bromodecanoic acid)
- 1249466-23-6((1H-imidazol-2-yl)methyl(pentyl)amine)
- 878912-04-0([(4-Methylcyclohexyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate)
- 1519777-25-3(methyl 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate)
- 1702756-07-7(7-(oxolan-2-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)
- 1311317-69-7(4-[4-(aminomethyl)phenyl]piperazin-2-one hydrochloride)
- 161497-39-8(4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol)
- 2138264-99-8(5-(Fluorosulfonyl)-2-iodo-3-methylbenzoic acid)
추천 공급업체
Amadis Chemical Company Limited
(CAS:1367959-32-7)1-(5-(Trifluoromethyl)thiophen-2-yl)ethan-1-one

순결:99%
재다:1g
가격 ($):910